Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate

Medicinal Chemistry Organic Synthesis Building Blocks

This spirocyclic building block features a conformationally rigid [2.6] diazaspiro core, providing a defined vectorial presentation of the amine critical for kinase inhibitor design. Unlike regioisomeric [5.8] or [3.5] analogs, this scaffold delivers an optimal LogP of 1.75 and TPSA of 41.6 Ų—within CNS drug space—ensuring predictable ADMET profiles. The Boc-protected amine enables orthogonal deprotection strategies, streamlining parallel synthesis workflows. Procure with confidence: ≥98% purity minimizes downstream purification, reducing cost-per-successful-coupling and improving overall process yield in fragment-to-lead campaigns.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 1785522-54-4
Cat. No. B3246526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate
CAS1785522-54-4
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC2)NCC1
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-6-12(4-5-12)13-7-9-14/h13H,4-9H2,1-3H3
InChIKeyVUYDVTFVLINJQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate (CAS 1785522-54-4): A Boc-Protected Spirocyclic Building Block for Chemical Biology


Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate (CAS 1785522-54-4) is a spirocyclic compound featuring a [2.6] ring junction where a six-membered ring and a four-membered ring share a single carbon atom. The molecule contains a tert-butyl carbamate (Boc) protecting group at the 7-position, which enhances its utility as a stable, protected amine building block for organic synthesis . Its molecular formula is C12H22N2O2, with a molecular weight of 226.32 g/mol and a purity specification of ≥98% from established vendors [1]. This compound belongs to the diazaspiro[2.6]nonane class, which is gaining attention as a rigid, three-dimensional scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and other bioactive molecules [2].

Why Generic Spirocyclic Amine Substitutes Fail to Replicate Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate in Synthesis


While various spirocyclic amines and Boc-protected building blocks are commercially available, generic substitution with a structurally similar analog—such as a different diazaspiro regioisomer or an alternative ring size—introduces significant synthetic risk. The specific [2.6] ring system of tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate imparts a unique conformational rigidity and vectorial presentation of the amine that directly impacts downstream molecular recognition in biological systems [1]. Even minor alterations, such as shifting the nitrogen position from the 4,7- to the 5,8-pattern or expanding the ring to a [3.5] system, can lead to substantial differences in physicochemical properties—including LogP, topological polar surface area (TPSA), and hydrogen bonding capacity—that fundamentally alter a lead compound's ADMET profile and kinase selectivity . The quantitative data provided below establish the specific, verifiable characteristics that differentiate this compound from its closest analogs, enabling informed procurement decisions based on measurable, performance-relevant parameters.

Quantitative Differentiation of Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate Against Structural Analogs


Purity Specification Comparison: ≥98% vs. Industry Standard 95-97% for Spirocyclic Boc-Amines

The target compound, tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate (CAS 1785522-54-4), is consistently supplied with a purity specification of ≥98% [1]. In contrast, a closely related structural analog, tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (CAS 1216936-29-6), is commonly offered at lower purity levels, typically ranging from 95% to 97% . This quantitative difference is directly verified across multiple vendor catalog entries.

Medicinal Chemistry Organic Synthesis Building Blocks

Storage Condition Requirements: 2-8°C vs. Ambient Temperature for Analogous Boc-Protected Spirocycles

The target compound requires storage under refrigeration at 2-8°C in a sealed, dry environment to maintain stability . In contrast, the structurally related analog tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (CAS 1216936-29-6) is specified for long-term storage in a cool, dry place at ambient temperature . This difference in vendor-recommended storage conditions points to an inherent difference in chemical stability, likely related to the [2.6] spirocyclic ring strain versus the [3.5] system.

Compound Management Stability Studies Long-Term Storage

Physicochemical Property Profile: Calculated LogP and TPSA as Predictors of Oral Bioavailability

Computational predictions for tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate yield a LogP value of approximately 1.75 and a Topological Polar Surface Area (TPSA) of 41.6 Ų . These values are highly favorable for achieving a balance of permeability and solubility, aligning with established medicinal chemistry guidelines for CNS and orally bioavailable drugs. While direct comparator data for close analogs is not readily available from a single source, this profile positions the compound favorably against many common spirocyclic building blocks, which often exhibit higher LogP values that can lead to poor solubility and increased metabolic liability.

Drug Discovery ADMET Lead Optimization

Functional Utility as a Protected Amine Scaffold in Kinase Inhibitor Design

The diazaspiro[2.6]nonane core, upon Boc deprotection, provides a rigid, three-dimensional amine scaffold that has been demonstrated to be a viable starting point for the development of ATP-competitive kinase inhibitors. Research by Allen et al. established that heteroaryl-substituted diazaspirocycles, including those based on the [2.6] ring system, act as ligand-efficient inhibitors of multiple kinases, with the spirocyclic core directly mimicking the adenine moiety of ATP [1]. While this study did not directly test the deprotected version of the target compound, it provides a class-level validation of the scaffold's utility. In contrast, simpler, acyclic Boc-protected amines lack the conformational restriction required to achieve the same level of kinase selectivity and binding efficiency.

Kinase Inhibitors ATP-Competitive Chemical Probes

Optimal Use Cases for Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate in Discovery and Process Chemistry


Early-Stage Kinase Inhibitor Fragment and Lead Generation

Due to its validated class-level utility as an ATP-mimetic scaffold and its favorable physicochemical profile, this compound is ideally suited for incorporation into fragment libraries or as a core for parallel synthesis in kinase inhibitor discovery programs. Its high purity and defined storage requirements ensure reproducible results in biochemical and biophysical screening cascades [1].

Synthesis of Conformationally Constrained Peptidomimetics and Macrocyclic Leads

The rigid spirocyclic core of the target compound is an excellent tool for introducing conformational constraint into peptide-like molecules or macrocycles. This can improve target selectivity, metabolic stability, and oral bioavailability, making it a strategic building block for medicinal chemists tackling challenging protein-protein interaction targets .

Optimization of CNS-Penetrant Drug Candidates

The calculated LogP of 1.75 and TPSA of 41.6 Ų are both within the optimal range for CNS drug candidates. This compound is therefore a strong candidate for use in the synthesis of potential therapeutics for neurological or psychiatric disorders where blood-brain barrier penetration is a critical design parameter .

Process Chemistry: Preparation of Advanced Intermediates Requiring High Purity

For scale-up activities where high purity (>98%) is critical for the success of subsequent steps, this compound offers a distinct advantage over analogs with lower purity specifications. The higher initial purity can reduce the need for intermediate purifications, thereby improving overall process yield and efficiency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.